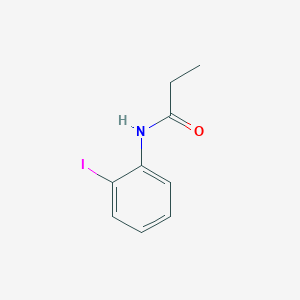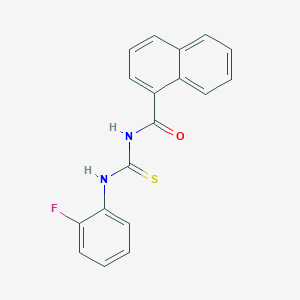
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide, also known as Bromo-Dimethoxy-Fluoro-Benzamide (BDFB), is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB belongs to the class of benzamides and is known to have a broad range of biological activities.
Mechanism of Action
The exact mechanism of action of BDFB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. BDFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. BDFB has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
BDFB has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BDFB has also been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth in animal models of cancer. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
BDFB has several advantages for lab experiments. It has been shown to have low toxicity and good solubility in water and organic solvents. BDFB is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of BDFB is its limited stability in solution, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BDFB. One area of interest is the development of BDFB as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Another area of interest is the elucidation of the exact mechanism of action of BDFB, which could lead to the development of more potent and selective analogs. Finally, the study of BDFB in animal models of neurological and psychiatric disorders could provide valuable insights into its potential use as a treatment for these conditions.
Conclusion
In conclusion, BDFB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB has been shown to have anti-inflammatory, analgesic, and anti-cancer activities. It has also been reported to have anxiolytic and antidepressant effects. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Additionally, the elucidation of the exact mechanism of action of BDFB could lead to the development of more potent and selective analogs.
Synthesis Methods
The synthesis of BDFB involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields BDFB as a white solid with a melting point of 151-152°C.
Scientific Research Applications
BDFB has been studied extensively for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. BDFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects.
Properties
Molecular Formula |
C15H13BrFNO3 |
|---|---|
Molecular Weight |
354.17 g/mol |
IUPAC Name |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19) |
InChI Key |
ACODPSSMAQQCEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)

![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)

